3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-7-fluoro-
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Overview
Description
3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-7-fluoro- is a synthetic organic compound that belongs to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. This particular compound is characterized by the presence of an amino group, a diethylaminoethyl group, and a fluorine atom, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-7-fluoro- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Cinnoline Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and ortho-substituted benzenes.
Introduction of Functional Groups: The amino group, diethylaminoethyl group, and fluorine atom can be introduced through various substitution reactions, using reagents like amines, alkyl halides, and fluorinating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-7-fluoro- can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group using oxidizing agents.
Reduction: Reduction of the nitro group back to an amino group using reducing agents.
Substitution: Halogenation, alkylation, or acylation reactions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, fluorinating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-7-fluoro- would depend on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or nucleic acids, thereby modulating biological pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Cinnoline Derivatives: Compounds with similar cinnoline cores but different substituents.
Fluorinated Amines: Compounds with similar amino and fluorine groups but different core structures.
Uniqueness
The uniqueness of 3-Cinnolinecarboxamide, 4-amino-N-(2-(diethylamino)ethyl)-7-fluoro- lies in its specific combination of functional groups, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
187231-52-3 |
---|---|
Molecular Formula |
C15H20FN5O |
Molecular Weight |
305.35 g/mol |
IUPAC Name |
4-amino-N-[2-(diethylamino)ethyl]-7-fluorocinnoline-3-carboxamide |
InChI |
InChI=1S/C15H20FN5O/c1-3-21(4-2)8-7-18-15(22)14-13(17)11-6-5-10(16)9-12(11)19-20-14/h5-6,9H,3-4,7-8H2,1-2H3,(H2,17,19)(H,18,22) |
InChI Key |
BVVSJPSPGFUSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C2=C(C=C(C=C2)F)N=N1)N |
Origin of Product |
United States |
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